8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and provides unique properties to the compound .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It’s known that quinoline derivatives often work by inhibiting certain enzymes, disrupting their normal function .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to their antibacterial, antineoplastic, and antiviral effects .
Pharmacokinetics
This is due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Preparation Methods
The synthesis of 8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another approach includes cyclization reactions and direct fluorination techniques . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives .
Scientific Research Applications
8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and isoquinolines. These compounds share a similar core structure but differ in the position and number of fluorine atoms or other substituents . For example:
Fluoroquinolones: These compounds are well-known for their antibacterial activity and are widely used as antibiotics.
Fluorinated Isoquinolines: These compounds exhibit unique biological activities and are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEZOEUEWJCKPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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